molecular formula C23H24O7 B2959351 propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate CAS No. 859670-97-6

propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B2959351
CAS No.: 859670-97-6
M. Wt: 412.438
InChI Key: PUJNCTQMCOMXLL-UHFFFAOYSA-N
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Description

Propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 3-position with a 2,5-dimethoxyphenyl group, at the 4-position with a methyl group, and at the 6-position with an oxyacetate ester (propan-2-yl). Its molecular structure combines a coumarin backbone with aryl and ester functionalities, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

propan-2-yl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-13(2)29-21(24)12-28-16-7-9-20-17(11-16)14(3)22(23(25)30-20)18-10-15(26-4)6-8-19(18)27-5/h6-11,13H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJNCTQMCOMXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate can be achieved through several synthetic routes. One common method involves the esterification of 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols, resulting in the formation of amides or thioesters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to reduced levels of inflammatory mediators or reactive oxygen species.

Comparison with Similar Compounds

Structural Features and Crystallography

Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate

This analog shares a coumarin core with an oxyacetate ester at the 6-position. Crystallographic studies reveal a planar molecular structure and sheet-like packing due to weak C–H⋯O hydrogen bonding and π–π stacking. The ethyl ester group adopts a fully extended conformation, facilitating linear molecular arrangements .

6-Methoxycoumarin

Exhibits a planar structure and similar sheet-like packing, highlighting the influence of small substituents (e.g., methoxy) on maintaining planarity. Larger substituents, such as benzyloxy or aryl groups, often deviate from coplanarity, leading to centro-symmetric dyads in crystal lattices .

Propan-2-yl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 686282-61-1)

This structurally related compound features a benzofuran core instead of coumarin but shares the propan-2-yl oxyacetate group. Its molecular weight (368.4 g/mol) and XLogP3 value (4.3) suggest moderate hydrophobicity, comparable to the target compound .

Table 1: Structural and Physicochemical Comparison
Compound Core Structure Substituents Molecular Weight (g/mol) XLogP3 Planarity
Target Compound Coumarin 2,5-Dimethoxyphenyl, methyl, oxyacetate ~400 (estimated) ~4.5 Likely reduced
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate Coumarin Ethyl oxyacetate 248.2 1.8 Planar
6-Methoxycoumarin Coumarin Methoxy 176.17 1.2 Planar
CAS 686282-61-1 Benzofuran 4-Methoxyphenyl, oxyacetate 368.4 4.3 Non-planar

Spectroscopic and Functional Group Analysis

  • IR Spectroscopy : Key bands for coumarin derivatives include lactonic C=O (~1710 cm⁻¹) and ester C=O (~1730 cm⁻¹). Hydrazide derivatives show NH-NH₂ stretches (~3200–3300 cm⁻¹) .
  • ¹H-NMR : Signals for ester protons (e.g., δ 1.2–1.4 ppm for ethyl groups) and aromatic protons (δ 6.5–8.5 ppm) are characteristic. The target compound’s propan-2-yl group may exhibit a doublet near δ 1.2 ppm (CH₃) and a septet near δ 5.0 ppm (CH) .

Biological Activity

Propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound has gained attention due to its potential biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties. This article presents a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrone ring. The presence of methoxy and methyl groups on the phenyl ring enhances its biological activity by influencing molecular interactions.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity involved in inflammatory processes and oxidative stress, leading to a decrease in inflammatory mediators and reactive oxygen species levels.

1. Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in various biological models. This activity is essential for protecting cells from damage related to chronic diseases.

2. Anti-inflammatory Effects

This compound has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. Studies have demonstrated that it can reduce inflammation in animal models of arthritis, suggesting its potential therapeutic application in inflammatory diseases.

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes within the microorganisms.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeModel UsedResultsReference
AntioxidantCell cultureSignificant reduction in oxidative stress markers
Anti-inflammatoryAnimal model (arthritis)Reduced cytokine levels and inflammation
AntimicrobialBacterial strainsInhibition of growth in Gram-positive and Gram-negative bacteria

Case Study: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of this compound, researchers administered the compound to rats with induced arthritis. The results showed a marked decrease in swelling and pain compared to the control group, alongside a significant reduction in inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative treatment for bacterial infections.

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